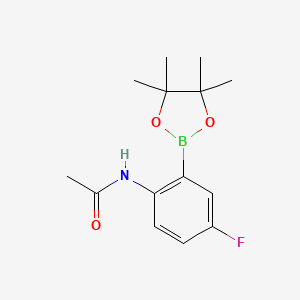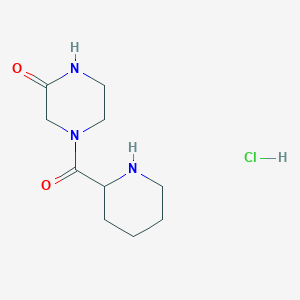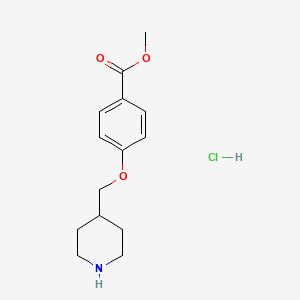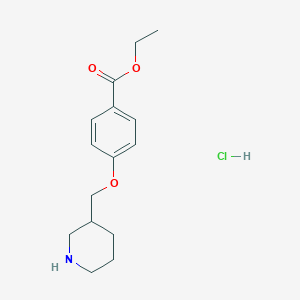
N-(4-フルオロ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)アセトアミド
説明
“N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound. It is a derivative of boric acid . The structure of this compound has been verified by FTIR, 1H and 13C NMR, and MS .
Synthesis Analysis
The compound is obtained by a two-step substitution reaction . More detailed information about the synthesis process might be available in the referenced papers .科学的研究の応用
有機合成反応
この化合物は、特に炭素-炭素カップリング反応や炭素ヘテロカップリング反応において、有機合成における重要な反応中間体です 。そのユニークな構造は、良好な生物活性と薬理効果をもたらし、複雑な有機分子の合成における汎用的な役割を果たしています。
癌治療
ホウ素中性子捕捉療法(BNCT)は、中性子を捕捉して核反応を起こす能力があるため、この化合物の様なホウ素含有化合物を利用しています。 この特性は、癌細胞を標的として破壊するために活用されます 。
薬物輸送ポリマー
この化合物の構造は、フィードバック制御薬物輸送ポリマーの開発に役立ちます。 これらのポリマーは、薬物を制御された方法で送達するために使用され、これは特に癌治療において役立ちます 。
鈴木・宮浦カップリング
有機ホウ素化合物として、この化合物は鈴木・宮浦カップリング反応において重要な役割を果たしています。これは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です。 この反応は、その温和な条件と官能基許容性で知られており、医薬品や材料科学の分野で重要な役割を果たしています 。
酵素阻害
この化合物は、そのホウ酸部位により、酵素阻害剤として作用することができます。 この応用は、癌や細菌感染症など、様々な疾患の治療において重要です 。
蛍光プローブ
この化合物のホウ酸エステル結合は、蛍光プローブとして使用するために適しています。 これは、過酸化水素、糖、銅やフッ化物イオン、カテコールアミンなどの生物学的および化学物質を識別することができます 。
刺激応答性薬物キャリア
この化合物のホウ酸結合は、刺激応答性薬物キャリアを構築するために有利です。 これらのキャリアは、pH、グルコース、ATPレベルなどの微小環境の変化に応答して、体内の標的部位に薬物を放出することができます 。
プロト脱ホウ素化研究
最近の研究では、この化合物の様なピナコールボロン酸エステルのプロト脱ホウ素化に焦点を当てており、これはアルケンの形式的な反マルコフニコフ型ヒドロメチル化における重要なステップです。 この変換は、複雑な有機分子の合成に役立ちます 。
作用機序
Target of Action
Boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon-carbon coupling and carbon heterocoupling reactions .
Result of Action
Boronic acid pinacol ester compounds have good biological activity and pharmacological effects .
生化学分析
Biochemical Properties
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in carbon-carbon coupling and carbon heterocoupling reactions, such as those used in the Suzuki reaction . The nature of these interactions often involves the formation of stable complexes, which can enhance the efficiency of these reactions. Additionally, the fluorine atom in the compound contributes to its high biological activity and stability, making it a valuable tool in biochemical research .
Cellular Effects
The effects of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, can lead to gradual degradation. In vitro and in vivo studies have also indicated that the compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects, such as toxicity and organ damage . Threshold effects have also been observed, where the compound’s effects become more pronounced beyond a certain dosage. These findings are crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels . For instance, the compound has been shown to inhibit certain enzymes involved in the synthesis of key metabolites, thereby altering the overall metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can influence the compound’s overall efficacy and potential side effects. Additionally, the compound’s distribution within different cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is essential for understanding its biochemical effects. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules. Understanding these localization mechanisms is crucial for elucidating the compound’s overall biochemical effects.
特性
IUPAC Name |
N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-9(18)17-12-7-6-10(16)8-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEPNKWUQUKTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674988 | |
| Record name | N-[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150271-55-8 | |
| Record name | N-[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)
![2-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441792.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441793.png)


![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)
![3-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441797.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441798.png)
![2-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441800.png)

![2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441808.png)
![4-[2-(3-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1441810.png)

